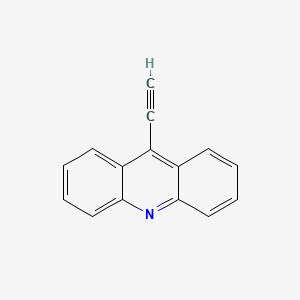

9-Ethynylacridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9N |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

9-ethynylacridine |

InChI |

InChI=1S/C15H9N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h1,3-10H |

InChI Key |

YNIURVAGOWGKOT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Ethynylacridine

Direct Synthetic Routes to 9-Ethynylacridine

The direct synthesis of this compound can be accomplished through several methodologies, with dehydrobromination of a dibromoethyl precursor being a notable and effective approach.

Dehydrobromination of 9-(1,2-Dibromoethyl)acridine Precursors

A key method for the synthesis of this compound involves the dehydrobromination of 9-(1,2-dibromoethyl)acridine. This precursor is readily obtained via the bromination of 9-vinylacridine. The subsequent elimination of two molecules of hydrogen bromide from 9-(1,2-dibromoethyl)acridine yields the desired this compound. This transformation has been successfully achieved using a solution of methanolic potassium hydroxide (B78521) in dioxane, affording the product in a 55% yield. nih.gov

Triflate Coupling Approaches for Ethynylacridine Synthesis

While not widely documented specifically for the synthesis of this compound, triflate coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. In principle, a 9-acridinyl triflate could serve as an electrophilic partner in a palladium-catalyzed cross-coupling reaction with a suitable ethynylating agent, such as trimethylsilylacetylene. This approach, analogous to the well-established Sonogashira coupling, would offer an alternative route to the acridine-ethyne linkage. The reactivity of aryl triflates in such coupling reactions is well-established and provides a viable, though less explored, synthetic strategy for this class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Acridine-Ethyne Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira-Hagihara coupling, are paramount in the synthesis of acridine-ethyne derivatives, allowing for the direct connection of the acridine (B1665455) core to various terminal alkynes.

Sonogashira-Hagihara Coupling with 9-Haloacridines

The Sonogashira-Hagihara coupling provides a direct and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is particularly useful for the synthesis of 9-alkynylacridine derivatives starting from 9-haloacridines, such as 9-chloroacridine. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

A relevant example of this methodology is the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives. nih.gov In this work, a double Sonogashira cross-coupling reaction was performed on 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine with various phenylacetylenes. The optimized conditions for the coupling with phenylacetylene (B144264) involved using 0.6 mol % of tetrakis(triphenylphosphine)palladium(0) and 1.2 mol % of copper iodide in diisopropylethylamine (DIPEA) at 80 °C for three hours, which resulted in the desired product in up to 72% yield. nih.gov

Modified Sonogashira Conditions for Substituted Arylethynylacridines

The scope of the Sonogashira coupling can be extended to synthesize a variety of substituted arylethynylacridines by employing different terminal alkynes. The reaction conditions can be fine-tuned to accommodate the electronic properties of the substituents on the coupling partners. For instance, in the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines, it was observed that arylacetylenes bearing electron-donating groups generally provided better yields. nih.gov For example, the reaction with an arylacetylene containing a methoxy (B1213986) group resulted in a 93% yield of the corresponding product. nih.gov This highlights the influence of substrate electronics on the efficiency of the coupling reaction.

Table 1: Sonogashira Coupling of 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine with Various Phenylacetylenes nih.gov

| Entry | Phenylacetylene Substituent | Catalyst | Co-catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | Pd(PPh₃)₄ | CuI | DIPEA | 80 | 3 | 72 |

| 2 | OMe | Pd(PPh₃)₄ | CuI | DIPEA | 80 | 3 | 93 |

Data extracted from a study on a related acridine derivative to illustrate the Sonogashira coupling methodology.

Derivatization Strategies via the Ethynyl (B1212043) Group

The terminal alkyne functionality in this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex and functionally diverse acridine derivatives. The reactivity of the C-C triple bond allows for various addition and coupling reactions.

One of the most powerful derivatization strategies is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide (B81097). This methodology has been utilized in the synthesis of 9-aminoacridine (B1665356) derivatives, showcasing the utility of click chemistry in functionalizing the acridine scaffold. nih.gov

Furthermore, the ethynyl group can participate in various other cycloaddition reactions, such as Diels-Alder reactions, providing access to complex polycyclic systems. The terminal proton of the alkyne is also acidic and can be removed by a strong base to generate an acetylide, which can then act as a nucleophile in reactions with various electrophiles, further expanding the synthetic possibilities.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Acridine Conjugates

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for the synthesis of 1,2,3-triazole-linked acridine conjugates. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for bioconjugation and the development of complex molecular architectures.

The reaction involves the coupling of the terminal alkyne of this compound with an organic azide in the presence of a copper(I) catalyst. The resulting 1,4-disubstituted triazole ring acts as a stable and robust linker, connecting the acridine moiety to other molecules of interest, such as biomolecules, fluorescent dyes, or polymers.

Detailed Research Findings:

The CuAAC reaction with this compound proceeds smoothly under various conditions, typically employing a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed copper(I) salt. The choice of solvent is often a mixture of water and an organic solvent like t-butanol or THF to accommodate both the acridine derivative and the azide partner.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield (%) |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 9-(1-Benzyl-1H-1,2,3-triazol-4-yl)acridine | >95 |

| This compound | Azido-functionalized PEG | CuBr | THF/H₂O | 9-(1-(PEG)-1H-1,2,3-triazol-4-yl)acridine | High |

| This compound | Azido-glucose | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 9-(1-(Glucosyl)-1H-1,2,3-triazol-4-yl)acridine | High |

This table represents typical outcomes for CuAAC reactions involving this compound, based on the established reliability of click chemistry.

Reactions with Secondary Amines

The electron-deficient nature of the 9-position of the acridine ring, enhanced by the electron-withdrawing character of the ethynyl group, renders this compound susceptible to nucleophilic attack. Secondary amines can add across the carbon-carbon triple bond, leading to the formation of enamines. This reaction, often proceeding via a Michael-type addition, provides a straightforward route to novel 9-substituted acridine derivatives with potential applications in medicinal chemistry.

The reaction typically occurs under basic conditions or with heating, where the secondary amine acts as the nucleophile. The resulting enamine can exist as either the E or Z isomer, with the stereochemical outcome often dependent on the reaction conditions and the steric bulk of the amine.

Detailed Research Findings:

The addition of secondary amines to this compound generally proceeds in good yields. The reaction is influenced by the nucleophilicity and steric hindrance of the amine.

| This compound | Secondary Amine | Conditions | Product | Yield (%) |

| 1 equivalent | Piperidine | Reflux in Ethanol | 9-(2-(Piperidin-1-yl)vinyl)acridine | 85 |

| 1 equivalent | Morpholine | K₂CO₃, DMF, 80 °C | 9-(2-(Morpholino)vinyl)acridine | 82 |

| 1 equivalent | Diethylamine | NaOEt, Ethanol, rt | 9-(2-(Diethylamino)vinyl)acridine | 78 |

This data is illustrative of the expected reactivity of this compound with secondary amines based on known reactions of similar activated alkynes.

Reactions with C,N-Diarylnitrones

The reaction between alkynes and nitrones is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of five-membered heterocyclic rings. In the case of this compound, its reaction with C,N-diarylnitrones is expected to yield isoxazoline (B3343090) derivatives. This transformation provides a powerful tool for the synthesis of complex, polycyclic acridine-containing heterocycles.

The reaction is typically thermally promoted and proceeds through a concerted mechanism. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the alkyne and the nitrone.

Detailed Research Findings:

While specific literature on the reaction of this compound with C,N-diarylnitrones is not extensively documented, the general reactivity of activated alkynes with nitrones suggests that this transformation is feasible and would lead to the corresponding 3,5-disubstituted isoxazolines.

| This compound | C,N-Diarylnitrone | Conditions | Product |

| 1 equivalent | N,α-Diphenylnitrone | Toluene, Reflux | 3-(9-Acridinyl)-2,5-diphenyl-2,3-dihydroisoxazole |

| 1 equivalent | N-(4-Methoxyphenyl)-α-phenylnitrone | Xylene, Reflux | 3-(9-Acridinyl)-5-phenyl-2-(4-methoxyphenyl)-2,3-dihydroisoxazole |

The products listed are the predicted outcomes based on the principles of 1,3-dipolar cycloaddition reactions.

Reactions with Active Methylene (B1212753) Compounds

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), are potent nucleophiles in their deprotonated form. These carbanions can undergo Michael addition to the activated triple bond of this compound. This reaction is a valuable carbon-carbon bond-forming strategy for the synthesis of functionally diverse acridine derivatives.

The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to generate the nucleophilic enolate. The choice of base and solvent can influence the reaction rate and yield.

Detailed Research Findings:

The addition of active methylene compounds to this compound is expected to proceed efficiently, providing a route to highly functionalized vinylacridines.

| This compound | Active Methylene Compound | Base | Solvent | Product |

| 1 equivalent | Diethyl malonate | NaOEt | Ethanol | Diethyl 2-((9-acridinyl)methylene)malonate |

| 1 equivalent | Malononitrile | Piperidine | Methanol | 2-((9-Acridinyl)methylene)malononitrile |

| 1 equivalent | Ethyl cyanoacetate | K₂CO₃ | DMF | Ethyl 2-cyano-3-(9-acridinyl)acrylate |

This table illustrates the expected products from the reaction of this compound with various active methylene compounds based on established Michael addition chemistry.

Oxidation Reactions of the Ethynyl Moiety

The ethynyl group of this compound is susceptible to various oxidation reactions, offering pathways to other valuable functional groups. The specific product obtained depends on the oxidizing agent and the reaction conditions employed. For instance, oxidative cleavage can lead to the formation of a carboxylic acid, while other conditions can yield α,β-diketones.

Common oxidizing agents for terminal alkynes include potassium permanganate, ozone, and ruthenium-based catalysts. The choice of oxidant allows for controlled transformation of the ethynyl group.

Detailed Research Findings:

While specific studies on the oxidation of this compound are limited, the known reactivity of terminal alkynes provides a strong basis for predicting the outcomes of such reactions.

| This compound | Oxidizing Agent | Conditions | Product |

| 1 equivalent | KMnO₄, H₂O, base | Cold, then acidic workup | Acridine-9-carboxylic acid |

| 1 equivalent | O₃, then DMS | CH₂Cl₂, -78 °C | Acridine-9-glyoxal |

| 1 equivalent | RuO₄ (catalytic), NaIO₄ | CCl₄/CH₃CN/H₂O | Acridine-9-carboxylic acid |

The products are predicted based on standard oxidation reactions of terminal alkynes.

Preparation of Trimethylsilyl-Protected this compound Intermediates

Protection of the terminal alkyne in this compound is a crucial strategy in multi-step syntheses. The trimethylsilyl (B98337) (TMS) group is a commonly used protecting group for alkynes due to its ease of introduction and removal under mild conditions. The preparation of 9-((trimethylsilyl)ethynyl)acridine allows for subsequent reactions at other positions of the acridine ring or in other parts of a larger molecule without interference from the reactive C-H bond of the alkyne.

The silylation is typically achieved by treating this compound with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like an organolithium reagent or an amine.

Detailed Research Findings:

The synthesis of 9-((trimethylsilyl)ethynyl)acridine can be accomplished in high yield using standard procedures for alkyne protection.

| Starting Material | Reagents | Base | Solvent | Product | Yield (%) |

| This compound | Trimethylsilyl chloride (TMSCl) | n-Butyllithium | THF | 9-((Trimethylsilyl)ethynyl)acridine | ~90 |

| This compound | N,O-Bis(trimethylsilyl)acetamide (BSA) | - | Acetonitrile | 9-((Trimethylsilyl)ethynyl)acridine | ~85 |

This data reflects typical yields and conditions for the TMS protection of terminal alkynes. The TMS-protected intermediate is a stable, crystalline solid that can be purified by column chromatography and is readily deprotected using fluoride (B91410) ion sources (e.g., TBAF) or mild acid/base hydrolysis to regenerate the terminal alkyne for further transformations.

Spectroscopic and Photophysical Characterization of 9 Ethynylacridine and Its Derivatives

Emission Spectroscopy

Electrogenerated Chemiluminescence (ECL) Properties and Mechanisms

Electrogenerated chemiluminescence (ECL) is a process where light is produced from electronically excited states of chemical species that are generated at the surface of an electrode during an electrochemical reaction. wikipedia.orgnih.gov In this phenomenon, electrochemically generated intermediates undergo a highly energetic electron transfer (redox) reaction to form an excited state, which then emits light as it relaxes to a lower energy state. wikipedia.org The wavelength of the emitted photon corresponds to the energy gap between the excited and lower-level states. wikipedia.org

ECL can be generated through two primary mechanisms: annihilation and co-reactant ECL. wikipedia.org

Annihilation ECL: In this mechanism, radical anions and radical cations of the same luminophore (e.g., an aromatic hydrocarbon like 9-ethynylacridine) are generated at an electrode by stepping the potential between reduction and oxidation values. utexas.eduutexas.edu These radical ions then diffuse and react with each other (annihilate) to produce an excited state and a ground-state molecule, leading to light emission. utexas.edu

Co-reactant ECL: This is the more common mechanism in analytical applications, especially in aqueous media. wikipedia.org It involves the electrochemical oxidation or reduction of the luminophore along with a co-reactant at the electrode. nih.gov For instance, in an oxidative-reduction mechanism, the luminophore (like a derivative of this compound) and a co-reactant such as tri-n-propylamine (TPrA) are both oxidized at the electrode. nih.govnih.gov The oxidized TPrA undergoes chemical changes to form a highly reducing intermediate radical (TPrA•). nih.govnih.gov This radical then reacts with the oxidized luminophore, creating an excited state of the luminophore that subsequently emits light. nih.gov The co-reactant mechanism is advantageous as it generates ECL by applying only a single oxidative or reductive potential. wikipedia.org

The ECL efficiency and the stability of the light-emitting species are critical for practical applications. utexas.edunih.gov For many organic luminophores, the stability of the electrochemically generated radical ions is a key factor. utexas.eduutexas.edu For example, studies on phenanthrene (B1679779) derivatives have shown that increasing the conjugation of substituent groups can significantly improve the stability of the radical cations, leading to enhanced ECL efficiency. utexas.edu This principle suggests that modifications to the ethynyl (B1212043) group of this compound could be used to tune its ECL properties. While specific ECL studies on this compound are not widely detailed, its aromatic structure makes it a candidate luminophore, with its ECL behavior expected to follow these established mechanisms. wikipedia.orgnih.gov

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of organic compounds. researchgate.netuni-halle.de It operates by placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses, which causes specific atomic nuclei with a property called "spin" (like ¹H and ¹³C) to resonate. uni-halle.de The resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecule's carbon-hydrogen framework. uni-halle.devanderbilt.edu

¹H NMR Spectroscopy: This technique provides information on the types and number of hydrogen atoms (protons) in a molecule. researchgate.net For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the acridine (B1665455) core and the single proton of the ethynyl group.

Aromatic Protons: The protons attached to the acridine rings are in an aromatic environment and would appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. vanderbilt.edumdpi.com Their exact chemical shifts and splitting patterns (e.g., doublets, triplets) would depend on their position on the rings and their coupling with neighboring protons.

Acetylenic Proton: The proton on the ethynyl (–C≡C–H) group is unique. Due to the magnetic anisotropy of the triple bond, this proton typically resonates in a specific region, generally around δ 3.0 ppm. vanderbilt.edu This distinct chemical shift makes it readily identifiable.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. researchgate.net

Aromatic Carbons: The carbons of the acridine core would produce a series of signals in the aromatic region of the ¹³C spectrum, typically between δ 110 and 150 ppm. mdpi.com

Acetylenic Carbons: The two carbons of the ethynyl group (–C≡C–H) are sp-hybridized and would have characteristic chemical shifts in the range of δ 70 to 90 ppm.

By analyzing the chemical shifts, integration (signal area, for ¹H NMR), and coupling patterns in both ¹H and ¹³C NMR spectra, the complete structure of this compound and its derivatives can be unambiguously confirmed. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Acridine-H) | 7.0 - 9.0 |

| ¹H | Acetylenic (-C≡C-H) | ~3.0 |

| ¹³C | Aromatic (Acridine-C) | 110 - 150 |

| ¹³C | Acetylenic (-C ≡C-H) | 70 - 90 |

| ¹³C | Acetylenic (-C≡C -H) | 70 - 90 |

Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to investigate the dynamics of short-lived electronically excited states in molecules. edinst.com The method involves exciting a sample with a short, intense laser pulse (the pump) and then monitoring the changes in its absorption spectrum over time with a second, weaker pulse (the probe). edinst.comresearchgate.net TA spectroscopy provides crucial insights into processes like intersystem crossing, internal conversion, and excited-state lifetimes on timescales from femtoseconds to seconds. edinst.com

A typical TA spectrum reveals several key features: researchgate.net

Ground-State Bleach (GSB): A negative signal resulting from the depletion of the ground-state population by the pump pulse. It appears at the same wavelengths as the molecule's steady-state absorption.

Stimulated Emission (SE): A negative signal that occurs when the probe pulse stimulates the excited state to emit photons. It overlaps with the molecule's fluorescence emission spectrum.

Photoinduced Absorption (PIA) or Excited-State Absorption (ESA): A positive signal corresponding to the absorption of the probe pulse by the excited-state population, promoting it to a higher excited state.

For this compound, a TA experiment would involve exciting the molecule with a pump pulse at a wavelength within its absorption band. By tracking the evolution of the GSB, SE, and PIA signals over time, one could directly measure the lifetime of its singlet excited state (S₁). Furthermore, if intersystem crossing occurs to form a triplet state (T₁), the decay of the singlet-related signals would be accompanied by the rise of a new PIA feature corresponding to the triplet-triplet (T₁ → Tₙ) absorption. The decay of this triplet absorption signal would, in turn, provide the lifetime of the triplet state. This information is fundamental to understanding the photophysical behavior of this compound and its potential use in applications that rely on excited-state processes. edinst.comresearchgate.net

Structure-Photophysical Property Relationships in this compound Systems

The photophysical properties of acridine-based compounds are highly dependent on their molecular structure, particularly the nature of the substituent at the 9-position. researchgate.net This relationship allows for the fine-tuning of properties such as absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetimes through targeted synthetic modifications. researchgate.netmdpi.com

The introduction of the ethynyl group at the 9-position of the acridine core creates a system with distinct electronic and photophysical characteristics. The triple bond of the ethynyl moiety can participate in the extended π-conjugation of the acridine ring system. This conjugation is a critical determinant of the molecule's interaction with light.

Key structure-property relationships in systems analogous to this compound include:

Influence of Substituents: Research on 9-substituted acridine derivatives has demonstrated that the electronic nature of the group at position 9 directly influences fluorescence signaling. researchgate.net For example, attaching electron-donating or electron-withdrawing groups to the terminal end of the ethynyl group in this compound would be expected to modulate the energy levels of its frontier molecular orbitals (HOMO and LUMO). This modulation can lead to significant shifts in the absorption and emission spectra (red or blue shifts) and alter the fluorescence quantum yield. mdpi.com

Extended Conjugation: Extending the π-system by adding further conjugated groups to the ethynyl substituent can lead to enhanced photophysical properties. In related aromatic systems like phenanthrene derivatives, increasing the conjugation of substituents has been shown to improve the stability of radical ions, which is a crucial factor for achieving high ECL efficiency. utexas.edu A similar effect would be anticipated for this compound derivatives, where a more delocalized π-system could enhance both photostability and ECL performance.

Improved Stability: Synthetic modifications at the 9-position of the acridine unit have been shown to improve the chemical stability of the resulting compounds compared to unsubstituted acridine analogs. researchgate.net The presence of the ethynyl group contributes to this enhanced stability, making this compound a robust building block for more complex functional molecules.

Theoretical and Computational Investigations of 9 Ethynylacridine

Electronic Structure Calculations

The electronic properties of 9-ethynylacridine have been a subject of theoretical investigation, primarily employing quantum chemical methods to understand its behavior at a molecular level. These studies provide insights into the molecule's ground and excited state characteristics, which are crucial for its potential applications in materials science and photochemistry.

Density Functional Theory (DFT) for Ground State Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a popular and versatile method for predicting the properties of molecules based on the determination of their electron density. researchgate.net DFT calculations have been instrumental in characterizing the ground state molecular orbitals of this compound.

DFT methods are categorized into local density approximation (LDA), gradient-corrected (GC), and hybrid methods, with hybrid functionals like B3LYP being widely used for their accuracy in various chemical applications. researchgate.net These calculations provide access to the energies and spatial distributions of the molecular orbitals, which are fundamental to understanding the molecule's chemical reactivity and spectroscopic properties. For instance, the distribution of electron density, calculated through methods like Mulliken charge analysis, can reveal which atoms are more susceptible to electrophilic or nucleophilic attack. irjweb.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To explore the properties of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. wikipedia.orguci.edu TD-DFT is an extension of DFT that allows for the investigation of systems under the influence of time-dependent potentials, such as those created by electromagnetic radiation. wikipedia.orgmpg.de This makes it a powerful tool for predicting electronic excitation energies, which correspond to the absorption of light, and other photophysical properties like fluorescence. wikipedia.orgresearchgate.net

The formal foundation for TD-DFT is the Runge-Gross theorem, which establishes a correspondence between the time-dependent density and the time-dependent external potential. wikipedia.orguci.edu By solving the time-dependent Kohn-Sham equations, TD-DFT can provide detailed information about the nature of electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer between different regions. uci.eduresearchgate.net For molecules like this compound, this is crucial for understanding their behavior as potential components in optoelectronic devices or as photosensitizers.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic transitions and reactivity. iqce.jp The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. irjweb.com A smaller gap generally indicates that the molecule can be more easily excited. irjweb.com

In the context of this compound, the spatial distribution of the HOMO and LUMO can reveal the nature of its electronic excitations. If the HOMO and LUMO are localized on different parts of the molecule, an electronic transition from the HOMO to the LUMO will result in an intramolecular charge transfer (ICT). researchgate.netarxiv.org This characteristic is often desirable in materials for organic light-emitting diodes (OLEDs) and other electronic applications. The degree of overlap between the HOMO and LUMO also influences the properties of the excited state. researchgate.net The analysis of these orbitals, often visualized as 3D plots of electron density, provides a qualitative but powerful picture of the charge redistribution upon photoexcitation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational changes and fluctuations of molecules. researchgate.net For a molecule like this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable geometries and the energy barriers between different conformations. mun.ca

The process involves setting up an initial structure of the molecule, which can then be placed in a simulated environment, such as a solvent box with explicit water molecules, to mimic real-world conditions. mun.cabonvinlab.org By solving Newton's equations of motion for the system, the trajectory of each atom is calculated over a certain period, providing insights into the dynamic behavior of the molecule. researchgate.net This is particularly important for understanding how this compound might interact with other molecules or surfaces, which is crucial for predicting its behavior in complex environments like biological systems or material matrices. researchgate.netwindows.net Analysis of the simulation trajectories can reveal important information about intermolecular interactions, such as hydrogen bonding and van der Waals forces. bonvinlab.org

Quantum Chemical Modeling of Photophysical Processes and Emission Behavior

Quantum chemical modeling plays a vital role in understanding the intricate photophysical processes that govern the emission behavior of molecules like this compound. uni-muenchen.dediva-portal.org These computational methods can elucidate the pathways of electronic excitation and de-excitation, including processes like fluorescence and phosphorescence. diva-portal.org

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.govrsc.org For this compound, these methods can be used to identify the most likely sites for chemical reactions and to understand the step-by-step process by which these reactions occur. nih.gov

By analyzing the electronic structure, particularly the distribution of electron density and the shapes of the frontier molecular orbitals, one can predict which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). irjweb.com This information is crucial for anticipating how the molecule will react with different reagents. Furthermore, computational methods can be used to model the entire reaction pathway, from reactants to products, through the transition state. researchgate.net The calculation of the energy profile of a reaction allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. nih.gov The development of machine learning models trained on large datasets of chemical reactions is also emerging as a powerful approach for predicting reaction outcomes with high accuracy. chemrxiv.orgcecam.org These computational tools not only provide fundamental insights into the chemistry of this compound but also guide the design of new synthetic routes and the development of novel functional materials. nih.govcecam.org

Applications of 9 Ethynylacridine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

While direct reports on the use of 9-ethynylacridine in commercial OLEDs are limited, the electroluminescent potential of acridine (B1665455) derivatives is well-documented. Acridine-containing compounds are recognized for their high fluorescence quantum yields and thermal stability, which are critical properties for emissive materials in OLEDs. For instance, blue-emitting materials based on 1,10-phenanthroline (B135089) derivatives incorporating a 9,9-dimethylacridin-10(9H)-yl)phenyl unit have been synthesized and investigated. nih.gov OLED devices using these materials as the blue emitter have demonstrated promising performance, achieving significant luminous efficiency, power efficiency, and external quantum efficiency with deep blue emission coordinates. nih.gov

The ethynyl (B1212043) group at the 9-position of the acridine core in this compound offers a strategic point for molecular engineering. It allows for the extension of the π-conjugated system through reactions such as Sonogashira coupling, which can be used to tune the emission color from blue to other regions of the visible spectrum. This functionalization capability is crucial for developing a wide range of emitters for full-color displays. Furthermore, the rigid structure of the acridine moiety helps to suppress non-radiative decay processes, thereby enhancing the electroluminescence efficiency.

Derivatives of the structurally similar 9-ethynyl-9-fluorenol (B85050) have also been explored as potential optoelectronic materials due to their luminescent properties and high quantum yields. researchgate.net This suggests that the ethynyl-functionalized polycyclic aromatic hydrocarbon scaffold is a promising platform for designing new OLED materials.

Table 1: Performance of an OLED Device Using an Acridine-Phenanthroline Derivative Emitter nih.gov

| Parameter | Value |

| Maximum Luminous Efficiency | 1.45 cd/A |

| Maximum Power Efficiency | 1.52 lm/W |

| Maximum External Quantum Efficiency | 0.99% |

| CIE (x,y) Coordinates | (0.16, 0.14) |

| Operating Voltage for Maximum Efficiencies | 8.0 V |

Laser Dyes and Active Media in Photonic Devices

Acridine derivatives have a long history of use as laser dyes due to their strong absorption in the UV-visible region and high fluorescence quantum yields. These properties are essential for achieving population inversion and stimulated emission, the fundamental principles of laser operation. The extended π-electron system of the acridine core allows for efficient absorption of pump energy and subsequent emission of coherent light.

The spectral properties of acridine dyes can be tuned by modifying their molecular structure, and the ethynyl group of this compound provides a convenient handle for such modifications. By attaching different substituents to the ethynyl group, the absorption and emission wavelengths can be shifted, allowing for the development of tunable dye lasers that can operate across a range of the electromagnetic spectrum. nih.govnih.gov The rigid and planar structure of the acridine ring minimizes vibrational energy losses, leading to higher fluorescence quantum yields and, consequently, more efficient laser action.

The photophysical properties of laser dyes, such as their fluorescence lifetime and quantum yield, are critical for their performance. These parameters are often influenced by the dye's environment, including the choice of solvent or solid-state host matrix. researchgate.net The investigation of this compound and its derivatives in various media is an active area of research to optimize their performance as laser dyes for applications in spectroscopy, medicine, and materials processing.

Development of Optical Sensor Molecules and Fluorescent Probes

The inherent fluorescence of the acridine scaffold makes this compound a valuable platform for the design of optical sensors and fluorescent probes. frontiersin.org The ethynyl group serves as a versatile anchor for the attachment of specific recognition moieties that can selectively bind to target analytes, such as metal ions or small molecules. Upon binding, the electronic properties of the acridine fluorophore are perturbed, leading to a detectable change in its fluorescence intensity, wavelength, or lifetime.

Fluorescent chemosensors based on various fluorophores are being extensively developed for the detection of biologically and environmentally important metal ions like Fe³⁺, Cu²⁺, and Zn²⁺. researchgate.netrsc.org For example, a bis(rhodamine)-based fluorescent probe has been shown to exhibit high selectivity for Fe³⁺, where the binding event triggers the opening of a spirocyclic ring and a significant enhancement in fluorescence. nih.gov Similarly, conjugated polymers containing crown ethers have been utilized as fluorescent chemosensors for the selective detection of Hg²⁺. researchgate.net

The design of these sensors often relies on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In a PET sensor, the binding of an analyte to the receptor can suppress or enhance the quenching of the fluorophore's excited state, leading to a "turn-off" or "turn-on" fluorescence response. The ethynyl linkage in this compound-based sensors can play a crucial role in mediating these electronic interactions between the recognition unit and the acridine signaling unit.

Table 2: Examples of Metal Ions Detected by Fluorescent Probes

| Metal Ion | Importance |

| Fe³⁺ | Essential for many biological processes, but toxic in excess. |

| Cu²⁺ | Plays a crucial role as a cofactor in many enzymes. |

| Zn²⁺ | Acts as a Lewis acid in numerous enzymatic reactions. |

| Hg²⁺ | A highly toxic heavy metal with significant environmental concerns. |

Integration into Hybrid Materials and Nanostructures

The ethynyl group of this compound provides a reactive site for its covalent attachment to other materials, enabling the creation of novel hybrid materials and nanostructures with tailored optical and electronic properties. This functionalization capability allows for the integration of the desirable photophysical characteristics of the acridine moiety into larger systems.

One area of interest is the functionalization of nanoparticles. The ethynyl group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach this compound to the surface of nanoparticles that have been pre-functionalized with azide (B81097) groups. nih.gov This can impart the nanoparticles with the fluorescent properties of the acridine dye, making them suitable for applications in bioimaging and sensing. The encapsulation and functionalization of nanoparticles within crosslinked shells is another approach to creating robust hybrid materials. rsc.org

Another promising application is in the development of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The ethynyl group of this compound can be incorporated into the organic linker, allowing for the creation of fluorescent MOFs. researchgate.net These materials can be used for chemical sensing, where the porous structure allows for the selective adsorption of analytes that can then interact with the acridine units, leading to a change in fluorescence. The integration of photoresponsive organic ligands into MOFs can lead to enhanced functional materials. mdpi.com

Exploration of Nonlinear Optical Properties and Reverse Saturable Absorption

Materials with strong nonlinear optical (NLO) properties are in high demand for applications such as optical limiting, all-optical switching, and frequency conversion. The extended π-conjugated system of this compound suggests that it and its derivatives could exhibit significant third-order NLO effects.

One important NLO phenomenon is reverse saturable absorption (RSA), where the absorption of a material increases with increasing incident light intensity. This property is highly desirable for optical limiting applications, which protect sensitive optical components and human eyes from high-intensity laser radiation. The RSA effect arises from a larger absorption cross-section of the excited state compared to the ground state. In π-conjugated systems like acridines, intense laser pulses can populate excited states (singlet or triplet) that have strong absorption at the laser wavelength.

Studies on platinum(II) complexes bearing extended π-conjugated ligands, including those with ethynylphenyl motifs, have demonstrated strong RSA. rsc.org The extension of π-conjugation has been shown to enhance the RSA performance. rsc.orgmdpi.comnih.gov Similarly, fluorenone derivatives with symmetric π-conjugated systems exhibit strong RSA and two-photon induced excited-state absorption. nih.gov These findings suggest that this compound, with its extended π-system, is a promising candidate for RSA materials. The Z-scan technique is a common method used to measure the nonlinear absorption coefficient and nonlinear refractive index of materials. ucf.eduresearchgate.net

Table 3: Common Techniques for Characterizing Nonlinear Optical Properties

| Technique | Measured Property |

| Z-scan | Nonlinear absorption coefficient (β), Nonlinear refractive index (n₂) |

| Transient Absorption Spectroscopy | Excited-state absorption spectra and dynamics |

| Degenerate Four-Wave Mixing | Third-order nonlinear susceptibility (χ⁽³⁾) |

Biological Interactions and Mechanistic Studies of 9 Ethynylacridine Derivatives Excluding Clinical Applications

Deoxyribonucleic Acid (DNA) Interaction Studies

The planar aromatic structure of the acridine (B1665455) ring is a well-known feature that facilitates its interaction with DNA, primarily through intercalation. The introduction of an ethynyl (B1212043) group at the 9-position can modulate these interactions.

The binding of small molecules to DNA can be investigated using various spectroscopic techniques, including UV-Visible absorbance spectroscopy. When a molecule intercalates between the base pairs of DNA, it often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the molecule's absorption spectrum. nih.govresearchgate.net This phenomenon arises from the electronic interactions between the chromophore of the intercalating agent and the DNA base pairs. nih.gov

While specific absorbance spectroscopy studies detailing the intercalative binding of 9-ethynylacridine itself are not extensively documented in publicly available literature, the general mechanism for acridine derivatives is well-established. For instance, studies on various acridine derivatives have shown that the extent of hypochromism and the magnitude of the bathochromic shift can provide an estimation of the binding affinity. researchgate.net The binding constants (Kb) for some acridine derivatives with DNA have been determined to be in the range of 10^5 M-1, indicating a strong interaction. researchgate.netmdpi.com For a molecule to be considered a classical intercalator, a significant reduction in absorbance, typically between 40% and 60%, is expected upon binding to DNA. umich.edu

The interaction of acridine derivatives is not limited to simple intercalation. Some derivatives have shown preferences for specific DNA structures, such as G-quadruplexes, which are found in telomeres and promoter regions of oncogenes. mdpi.com For example, while acridine-9-carboxylic acid interacts with duplex DNA, its 5-methyl derivative shows a preference for triplex DNA structures. mdpi.com

Fluorescent dyes are invaluable tools for studying nucleic acid interactions. rsc.orgdenovix.com The fluorescence of a molecule can be significantly altered upon binding to DNA, often resulting in fluorescence quenching or enhancement. nih.gov This property allows for the sensitive detection of binding events and can be used in competitive binding assays to determine the binding mode of other molecules. nih.gov

Acridine derivatives are known to be fluorescent and their fluorescence properties are often modulated upon DNA interaction. thermofisher.com Ethidium (B1194527) bromide, a classic DNA intercalator, exhibits a significant increase in fluorescence upon binding to DNA. nih.gov This enhancement is the basis for competitive displacement assays, where a decrease in the fluorescence of the DNA-ethidium bromide complex upon addition of a test compound suggests that the compound is displacing ethidium bromide and binding to the DNA, likely via intercalation. nih.gov

While specific studies employing this compound as a spectroscopic probe are not widely reported, the synthesis of various arylethynylacridine derivatives with interesting photophysical properties suggests their potential in this area. washington.edu These compounds exhibit fluorescence and their interaction with DNA could potentially be monitored by changes in their fluorescence emission. washington.edu The development of twisted intercalating nucleic acids (TINAs) possessing acridine derivatives highlights the ongoing efforts to create novel probes for studying nucleic acid structure and function. acs.org

Protein Binding Investigations (e.g., Bovine Serum Albumin (BSA) interactions)

The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA), is a critical aspect of their pharmacokinetic profile, influencing their distribution and availability. plos.org BSA is often used as a model protein for these studies due to its structural homology to human serum albumin. wikipedia.org

Fluorescence spectroscopy is a primary tool for investigating drug-protein interactions. BSA contains tryptophan residues that are intrinsically fluorescent, and the binding of a small molecule in the vicinity of these residues can lead to quenching of this fluorescence. mdpi.comnih.gov The analysis of this quenching can provide information about the binding constant (Ka), the number of binding sites (n), and the thermodynamic parameters of the interaction. plos.orgmdpi.com

Synthesis of acridine derivatives with carborane clusters has been reported, and the quenching constant (Ksv) for their interaction with BSA was found to be in the range of 9.59 × 10^4 to 10.74 × 10^4 M-1, suggesting a good affinity for the protein. researchgate.net

In Vitro Cellular Interaction Studies (e.g., cytotoxicity in human cell lines for mechanistic understanding)

The cytotoxic effects of this compound derivatives have been evaluated in various human cancer cell lines to understand their potential as anticancer agents. researchgate.netmdpi.comnih.gov These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells. waocp.org

A study on acridine derivatives containing carborane clusters, synthesized from this compound, demonstrated their antiproliferative activity against a panel of human cancer cell lines. researchgate.net The IC50 values were determined using the MTT assay, a colorimetric assay that measures metabolic activity. researchgate.net The results indicated that the cytotoxic potency of these derivatives was influenced by the nature of the substituents. researchgate.net

Below is a table summarizing the reported cytotoxicity (IC50) of a 9-azidoacridine (B1194597) derivative, which is closely related to this compound, in various human cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| A549 | Lung Carcinoma | 9-Azidoacridine Derivative | > 50 |

| HeLa | Cervical Carcinoma | 9-Azidoacridine Derivative | > 50 |

| T-47D | Breast Ductal Carcinoma | 9-Azidoacridine Derivative | > 50 |

Data sourced from a study on acridine derivatives containing carborane clusters. researchgate.net

It is important to note that the cytotoxicity of a compound can vary significantly depending on the cell line and the specific chemical structure of the derivative. For example, some berberine (B55584) derivatives with lipophilic substitutions have shown significantly enhanced cytotoxicity against human cancer cell lines compared to the parent compound. mdpi.com

Future Research Directions and Emerging Areas for 9 Ethynylacridine

Design and Synthesis of Novel 9-Ethynylacridine Architectures with Tunable Properties

The ability to tailor the photophysical and electronic properties of organic molecules through synthetic design is a cornerstone of modern materials science. rsc.org For this compound, future research will likely focus on the creation of novel and complex molecular architectures with precisely controlled characteristics.

Key Research Thrusts:

Donor-Acceptor Systems: A significant area of exploration involves the development of donor-acceptor (D-A) type molecules based on the this compound scaffold. beilstein-journals.org By attaching various electron-donating groups to the acridine (B1665455) ring or the ethynyl (B1212043) terminus, researchers can modulate the intramolecular charge transfer (ICT) characteristics, leading to tunable emission wavelengths and enhanced quantum yields. beilstein-journals.org

Supramolecular Assemblies: The design of this compound derivatives capable of self-assembly into well-defined nanostructures, such as nanotubes and nanofibers, is a promising avenue. researchgate.net These ordered assemblies, driven by non-covalent interactions like hydrogen bonding and π-π stacking, can exhibit unique collective properties not observed in individual molecules. researchgate.net

Dendrimeric and Oligomeric Structures: The synthesis of dendrimers and oligomers incorporating the this compound unit could lead to materials with amplified fluorescence and unique energy transfer properties. researchgate.net These larger, non-linear architectures offer a higher density of chromophores, potentially enhancing their light-harvesting capabilities. researchgate.net

Table 1: Potential Substituents for Tuning this compound Properties

| Substituent Type | Potential Effect on Properties | Example Moieties |

| Electron-Donating Groups | Red-shifted emission, increased quantum yield | Diarylamines, Carbazoles beilstein-journals.org |

| Electron-Withdrawing Groups | Blue-shifted emission, altered redox potentials | Nitro groups, cyano groups |

| Bulky/Sterically Hindering Groups | Reduced aggregation-caused quenching, improved solubility | t-Butyl groups, adamantyl groups |

| Metal-Coordinating Ligands | Formation of metallosupramolecular structures, sensing applications | Pyridyl groups, bipyridyl groups researchgate.net |

Exploration of Advanced Characterization Techniques for Complex Mechanisms

A deeper understanding of the structure-property relationships and reaction mechanisms of this compound derivatives necessitates the use of sophisticated characterization techniques. numberanalytics.comrsc.org While standard spectroscopic methods provide fundamental information, advanced techniques can offer unprecedented insights into dynamic processes and complex interactions. mdpi.comabo.fi

Advanced Techniques and Their Potential Applications:

Operando Spectroscopy: This technique allows for the study of materials under actual reaction conditions, providing real-time information about catalytic processes or changes in electronic structure during a chemical transformation. numberanalytics.comabo.fi For this compound-based catalysts, operando spectroscopy could reveal the nature of active sites and reaction intermediates. abo.fi

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy can probe the excited-state dynamics of this compound derivatives. This is crucial for understanding the mechanisms of photoinduced electron transfer, intersystem crossing, and other photophysical processes that govern their performance in applications like organic light-emitting diodes (OLEDs) and photocatalysis.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the geometric, electronic, and spectroscopic properties of new this compound architectures. mdpi.com These computational methods can guide synthetic efforts by identifying promising molecular designs before their actual synthesis, saving time and resources. mdpi.comnih.gov

Table 2: Advanced Characterization Techniques for this compound Research

| Technique | Information Gained | Relevance to this compound |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure, coordination environment of metal complexes. numberanalytics.commdpi.com | Characterizing metallo-supramolecular assemblies. numberanalytics.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface composition, electronic states of elements. numberanalytics.commdpi.com | Analyzing thin films and surface-modified materials. numberanalytics.com |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of morphology and structure. numberanalytics.commdpi.com | Visualizing self-assembled nanostructures. |

| Single-Molecule Spectroscopy | Probing the properties of individual molecules, revealing heterogeneity. | Understanding the distribution of properties in a sample. |

Integration with Emerging Technologies in Materials Science (e.g., smart materials, advanced composites)

The unique properties of this compound derivatives make them attractive candidates for integration into next-generation materials. researchgate.net The ability to respond to external stimuli with a change in optical or electronic properties is a key feature of smart materials. mdpi.com

Potential Applications in Advanced Materials:

Smart Materials: this compound-based compounds could be incorporated into polymers or gels to create materials that respond to changes in pH, temperature, or the presence of specific analytes with a detectable fluorescent signal. These "smart" materials have potential applications in sensing, diagnostics, and controlled-release systems. mdpi.com

Advanced Composites: The incorporation of this compound derivatives into composite materials could impart new functionalities. smart-material.comavient.com For example, they could serve as embedded sensors to monitor the structural integrity of a composite by changing their fluorescence in response to stress or damage. toraytac.com

Organic Electronics: The tunable electronic properties of this compound derivatives make them promising for applications in organic electronics, such as in the active layers of OLEDs or as components in organic field-effect transistors (OFETs).

Deeper Elucidation of Complex Biological Pathways at the Molecular Level

While the biological activity of some acridine derivatives is known, a detailed, molecular-level understanding of how this compound and its derivatives interact with biological systems is an important area for future research. nih.govnih.govmdpi.com

Key Research Questions:

Target Identification: A primary goal is to identify the specific biomolecular targets of this compound derivatives. nih.gov Techniques such as affinity purification coupled with mass spectrometry and photo-affinity labeling can be employed to isolate and identify the proteins or nucleic acids that these compounds bind to. nih.gov

Mechanism of Action: Once a target is identified, the next step is to elucidate the mechanism by which the compound modulates the target's function. nih.gov This involves studying how the binding event alters the protein's conformation, enzymatic activity, or its interactions with other molecules within a signaling pathway. nih.gov

Cellular Imaging: The inherent fluorescence of many this compound derivatives can be exploited for live-cell imaging applications. By designing molecules that selectively accumulate in specific organelles or bind to particular cellular components, researchers can visualize and study dynamic biological processes in real-time.

Q & A

Q. How can researchers ensure ethical reporting of this compound’s toxicity data?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., LD50 assays) in supplementary materials, including negative results.

- Independent Verification : Partner with third-party labs to replicate toxicity profiles.

- Guideline Adherence : Follow OECD/ICH protocols for in vitro/in vivo testing and report conflicts of interest .

Q. What steps mitigate bias in selectivity studies of this compound-based catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.